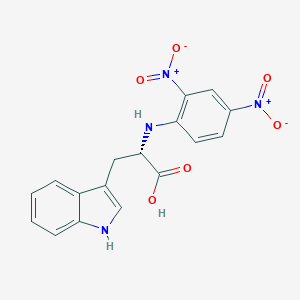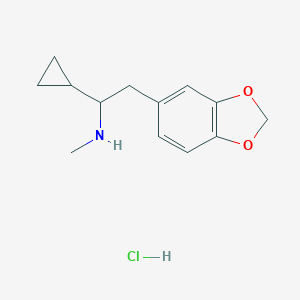
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride, also known as 1-cyclopropyl-6-methoxy-3-(3-methoxy-4-hydroxyphenyl)-2-methyl-1H-indole-5-carboxylic acid hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist at the 5-HT2A serotonin receptor, and has been used in a variety of studies to explore the effects of serotonin on the brain and body. This compound has been used to study the effects of serotonin on behavior, cognition, and emotion, as well as its role in the regulation of endocrine and metabolic processes.
Applications De Recherche Scientifique
Steric Effects and Pharmacologic Action
Researchers Nichols and Kostuba (1979) synthesized compounds related to 3,4-(methylenedioxy)amphetamine (MDA), including 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, to evaluate their pharmacologic effects in mice. These compounds, including their hydrochloride salts, were compared with MDA for behavioral effects, suggesting the importance of molecular structure in their activity (Nichols & Kostuba, 1979).
Synthesis and Characterization
Li, Sun, and Gao (2012) described the synthesis of novel compounds containing the 1,3-benzodioxole system. These compounds, including bromo-, arylazo-, and heterocyclic fused troponoid compounds, were synthesized and characterized, showcasing the versatility of the 1,3-benzodioxole system in chemical synthesis (Li, Sun, & Gao, 2012).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) explored 1-(5-[[2R,3S]-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a neurokinin-1 receptor antagonist. This compound showed high efficacy in pre-clinical tests for clinical efficacy in emesis and depression, highlighting the therapeutic potential of such compounds (Harrison et al., 2001).
Psychopharmacological Research
Nichols et al. (1986) conducted research on the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting its potential as a new pharmacologic class for psychotherapy facilitation. This highlights the psychopharmacological research applications of compounds related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride (Nichols et al., 1986).
Serotonin and Dopamine Release Studies
Johnson, Hoffman, and Nichols (1986) studied compounds like MDA and 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) for their effects on serotonin (5-HT) and dopamine (DA) release in rat brain slices. These studies contribute to understanding the biochemical mechanisms of action for related compounds (Johnson, Hoffman, & Nichols, 1986).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



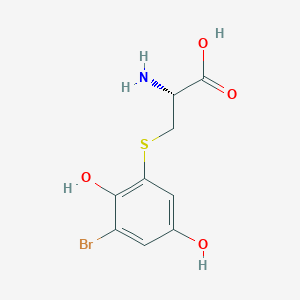
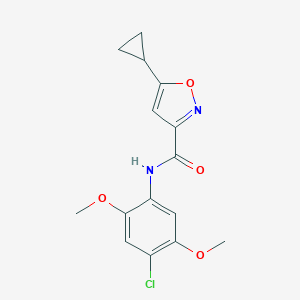
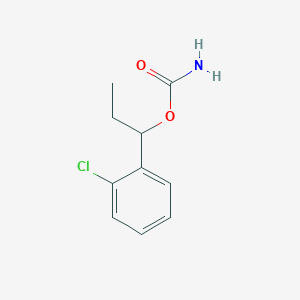
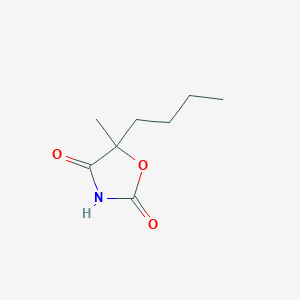
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
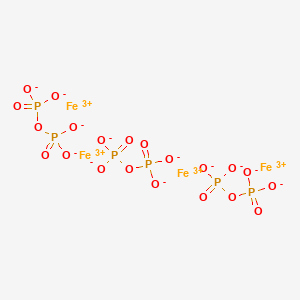
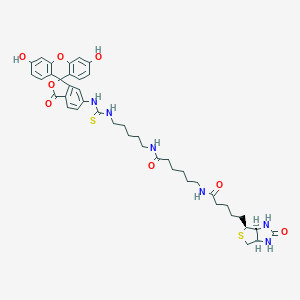
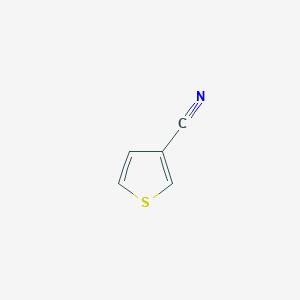
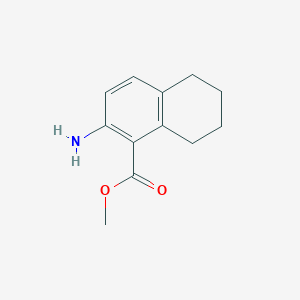
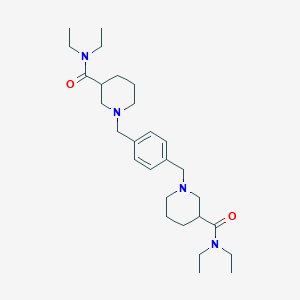
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)

